molecular formula C16H21N3 B13014211 5-(1-Aminopropyl)-N,3-dimethyl-N-phenylpyridin-2-amine

5-(1-Aminopropyl)-N,3-dimethyl-N-phenylpyridin-2-amine

Cat. No.: B13014211
M. Wt: 255.36 g/mol
InChI Key: ZQFDJRIRGMHVOA-UHFFFAOYSA-N
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Description

    5-(1-Aminopropyl)-N,3-dimethyl-N-phenylpyridin-2-amine: , is an organic compound with the chemical formula CHFNP.

  • It belongs to the class of ionic liquids , which are organic salts that remain in the liquid state at room temperature.
  • The compound’s structure consists of an imidazolium cation (1-aminopropyl-3-methylimidazolium) and a hexafluorophosphate anion.
  • Ionic liquids like this one have gained attention due to their unique properties, such as low volatility, high thermal stability, and tunable solubility.
  • Preparation Methods

      Synthetic Routes:
      • One common method involves the alkylation of 1-methylimidazole with 1-bromopropane, followed by treatment with hexafluorophosphoric acid (H2PF6).
      • The reaction proceeds as follows:

        1-methylimidazole+1-bromopropane1-aminopropyl-3-methylimidazolium bromide\text{1-methylimidazole} + \text{1-bromopropane} \rightarrow \text{1-aminopropyl-3-methylimidazolium bromide} 1-methylimidazole+1-bromopropane→1-aminopropyl-3-methylimidazolium bromide

        1-aminopropyl-3-methylimidazolium bromide+H2PF61-aminopropyl-5-methylimidazolium hexafluorophosphate\text{1-aminopropyl-3-methylimidazolium bromide} + \text{H}_2\text{PF}_6 \rightarrow \text{1-aminopropyl-5-methylimidazolium hexafluorophosphate} 1-aminopropyl-3-methylimidazolium bromide+H2​PF6​→1-aminopropyl-5-methylimidazolium hexafluorophosphate

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s effects depend on its specific application.
    • In biological systems, it may interact with cell membranes , enzymes , or other biomolecules.
    • Further research is needed to fully elucidate its mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal new insights.

    Properties

    Molecular Formula

    C16H21N3

    Molecular Weight

    255.36 g/mol

    IUPAC Name

    5-(1-aminopropyl)-N,3-dimethyl-N-phenylpyridin-2-amine

    InChI

    InChI=1S/C16H21N3/c1-4-15(17)13-10-12(2)16(18-11-13)19(3)14-8-6-5-7-9-14/h5-11,15H,4,17H2,1-3H3

    InChI Key

    ZQFDJRIRGMHVOA-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C1=CN=C(C(=C1)C)N(C)C2=CC=CC=C2)N

    Origin of Product

    United States

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